molecular formula C18H25ClN4O4 B3017756 (4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride CAS No. 1185066-46-9

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride

Cat. No.: B3017756
CAS No.: 1185066-46-9
M. Wt: 396.87
InChI Key: PCMLOGOMOUURON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H25ClN4O4 and its molecular weight is 396.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

The compound SR141716; 1 is utilized in the study of molecular interactions and the development of pharmacophore models for the CB1 cannabinoid receptor. It serves as an antagonist with detailed conformational analysis revealing its binding patterns and energetic stability in different forms. This research aids in understanding the steric and electrostatic interactions with the CB1 receptor, proposing potential regions within the molecule that contribute to antagonist activity (J. Shim et al., 2002).

Novel Metal-Based Chemotherapy

Research into the compound's derivatives focuses on creating novel metal-based chemotherapy agents against tropical diseases. Complexes prepared by reacting CuCl2 with derivatives highlight the potential therapeutic applications in treating diseases with metal-based compounds (M. Navarro et al., 2000).

Antimicrobial Activity

The compound's derivatives demonstrate variable antimicrobial activity against strains of bacteria and fungi. This highlights the potential for these derivatives in developing new antimicrobial agents, contributing to the field of medicinal chemistry and offering solutions for drug-resistant microbial strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Heterocyclic Compound Synthesis

In the field of organic chemistry, the compound is used in synthesizing a variety of heterocyclic compounds. These syntheses explore the reactivity of different molecules and contribute to the development of novel compounds with potential applications in various industries, including pharmaceuticals and materials science (Isamu Matsuda, Sakae Yamamoto, Yoshio Ishii, 1976).

Cytotoxic Agents

A series of derivatives were evaluated for their cytotoxic activities against cancer and normal cell lines, highlighting the compound's potential in cancer therapy. By understanding the structure-activity relationships, researchers aim to develop more effective and selective cytotoxic agents for cancer treatment (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4.ClH/c1-20-6-5-19-18(20)22-9-7-21(8-10-22)17(23)13-11-14(24-2)16(26-4)15(12-13)25-3;/h5-6,11-12H,7-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMLOGOMOUURON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.